1,2,3,4,6,7,8,9-octachlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octachlorodibenzofuran (13C12, 99%) 50 µg/mL in nonane is a stable isotope-labeled compound used primarily for environmental analysis. This compound is a member of the polychlorinated dibenzofurans, which are organic pollutants that can be found as byproducts in commercial organochloride pesticide formulations, chlorine-bleached pulp and paper products, and incineration of organic material in the presence of chlorine . These compounds are persistent in the environment and can bioaccumulate in humans and animals through environmental exposure and ingestion of contaminated food .
Preparation Methods
The synthesis of Octachlorodibenzofuran involves the chlorination of dibenzofuran. The reaction conditions typically include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the octachlorinated product . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional purification steps to achieve the desired chemical purity of 99% .
Chemical Reactions Analysis
Octachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Octachlorodibenzofuran is used in various scientific research applications, including:
Environmental Analysis: It is used as a reference standard for the detection and quantification of polychlorinated dibenzofurans in environmental samples.
Toxicology Studies: Researchers use this compound to study the toxic effects of polychlorinated dibenzofurans on human health and the environment.
Chemical Research: It is used in studies related to the chemical properties and reactivity of polychlorinated dibenzofurans.
Biological Research: The compound is used to investigate the bioaccumulation and biodegradation of polychlorinated dibenzofurans in living organisms.
Mechanism of Action
The mechanism of action of Octachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR) in cells. Upon binding to AhR, the compound can activate the receptor, leading to changes in gene expression and subsequent biological effects. This pathway is involved in the toxic effects of polychlorinated dibenzofurans, including their potential to cause cancer and other health issues .
Comparison with Similar Compounds
Octachlorodibenzofuran is similar to other polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins in terms of its chemical structure and environmental persistence. its high degree of chlorination and specific isotopic labeling (13C12) make it unique for certain analytical applications . Similar compounds include:
- Hexachlorodibenzofuran
- Pentachlorodibenzofuran
- Tetrachlorodibenzofuran
- Polychlorinated dibenzo-p-dioxins
These compounds share similar properties but differ in the number and position of chlorine atoms, affecting their chemical behavior and toxicity .
Properties
CAS No. |
109719-78-0 |
---|---|
Molecular Formula |
C12Cl8O |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
RHIROFAGUQOFLU-WCGVKTIYSA-N |
Isomeric SMILES |
[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.